3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)
Description
CAS No.: 171628-01-6 Molecular Formula: C₁₁H₁₂N₄O₈S₂ Molecular Weight: 392.36 g/mol Storage: -20°C for long-term stability; technical grade is used as a synthetic intermediate in research .
This compound features a thiophene core substituted with a methyl ester group at position 2 and a sulfonamide-linked polycarbamoyl chain at position 2. Limited data are available on its physicochemical properties (e.g., solubility, melting point) .
Properties
Molecular Formula |
C11H12N4O8S2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 3-(acetylcarbamoylcarbamoylcarbamoylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N4O8S2/c1-5(16)12-9(18)13-10(19)14-11(20)15-25(21,22)6-3-4-24-7(6)8(17)23-2/h3-4H,1-2H3,(H4,12,13,14,15,16,18,19,20) |
InChI Key |
OHNOIMQIGGUKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC(=O)NC(=O)NS(=O)(=O)C1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Routes
The synthesis of this compound generally involves sequential transformations starting from simpler thiophene derivatives, progressing through functional group modifications to install acetylamino, carbonyl, and sulfonyl groups. The key synthetic steps include:
Thiophene Ring Construction:
The thiophene-2-carboxylic acid methyl ester core is typically prepared via condensation reactions such as the Gewald reaction, which condenses sulfur, α-methylene carbonyl compounds, and α-cyano esters to yield aminothiophene derivatives.Amination and Carbonylation:
The introduction of multiple carbamoyl (carbonyl-amino) groups is achieved through controlled carbonylation and amidation reactions. These steps involve reacting amines with carbonyl donors under carefully regulated conditions to build the polycarbonylated amide chain.Acetylation:
The acetylamino group is introduced by acetylation of the corresponding amino intermediates, typically using acetic anhydride or acetyl chloride under mild conditions to avoid degradation of sensitive moieties.Sulfonylation:
The sulfonyl group is incorporated by reacting the thiophene derivative with sulfonyl chlorides or sulfonic acid derivatives, often in the presence of a base to facilitate nucleophilic substitution at the thiophene ring.
Industrial Scale Synthesis
For large-scale production, the synthesis is optimized to enhance yield, purity, and reproducibility:
Use of Continuous Flow Reactors:
Continuous flow techniques allow precise control over reaction time, temperature, and mixing, reducing side reactions and improving product consistency.Catalyst Optimization:
Advanced catalysts are employed to increase reaction rates and selectivity, especially in carbonylation and sulfonylation steps.Purification:
Multi-stage purification including recrystallization (e.g., from methanol or acetic acid mixtures), filtration, and solvent extraction ensures technical-grade purity.
Reaction Conditions and Reagents
Chemical Reaction Analysis
Types of Reactions Involved
- Condensation Reactions: Formation of the thiophene ring and amide linkages.
- Acetylation: Introduction of acetyl groups to amino functionalities.
- Sulfonylation: Attachment of sulfonyl groups via electrophilic substitution.
- Oxidation/Reduction (optional): Modifications of sulfonyl or carbonyl groups to adjust oxidation states if needed.
Reaction Control Parameters
- Temperature: Typically ambient to reflux temperatures depending on step.
- Solvent: Polar aprotic solvents (e.g., dimethylformamide) or protic solvents (e.g., methanol) are used based on solubility and reaction type.
- pH: Basic conditions favored in sulfonylation and amidation steps to promote nucleophilicity.
- Time: Reaction times vary from minutes to hours, optimized for maximum yield.
Data Table: Typical Yields and Physical Properties
Summary and Research Outlook
The preparation of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester involves sophisticated multi-step organic synthesis with critical control over reaction conditions to ensure high purity and yield. The compound’s complex functionalization makes it valuable for pharmaceutical and material science research. Ongoing research focuses on optimizing catalytic systems and continuous flow processes to improve scalability and environmental sustainability of the synthesis.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating active metabolites or intermediates in pharmaceutical applications .
Key conditions :
-
Acid-catalyzed hydrolysis : Requires H₂SO₄/H₂O at 80°C for 6–8 hours .
-
Base-catalyzed saponification : NaOH/EtOH reflux for 3–5 hours .
Transesterification reactions are facilitated by proazaphosphatrane catalysts, enabling conversion to allyl or cinnamyl esters without epoxide ring opening or racemization .
| Reaction Type | Catalyst | Yield | Reference |
|---|---|---|---|
| Hydrolysis (acid) | H₂SO₄ | 85% | |
| Transesterification | Proazaphosphatrane 1b | 96% |
Amide Functionalization and Bioisosterism
The compound’s nested amide bonds participate in acylation and bioisostere replacement strategies. Acylation with acetyl chloride under basic conditions introduces acetyl groups, while 1,2,3-triazole bioisosteres enhance metabolic stability .
Example :
-
Replacement of the central amide with a 1,2,3-triazole moiety improves protease resistance and anticancer activity (IC₅₀ reduction from 41 μM to 9.6 μM in HMEC-1 cells) .
Sulfonamide Reactivity
The sulfonamide group engages in hydrogen bonding and nucleophilic substitution. In SARS-CoV-2 Mac1 inhibition studies, modifications at this site (e.g., methyl ester to carboxylic acid) abolished activity, highlighting its role in target engagement .
Structural insights :
Cyclization and Stability
Prolonged exposure to anhydrides or elevated temperatures induces cyclization. For example:
-
Intramolecular cyclization forms azlactones or diketopiperazines, depending on reaction conditions .
Critical factors :
-
pH : Acidic conditions favor azlactone formation.
-
Temperature : >60°C accelerates intermolecular cyclization .
Synthetic Modifications for Bioactivity
The Gewald multicomponent reaction enables synthesis of analogs with fused aliphatic rings (e.g., cyclohexanyl or cycloheptanyl derivatives). These modifications optimize binding to viral targets while maintaining low µM potency .
| Analog | Modification | IC₅₀ (SARS-CoV-2 Mac1) |
|---|---|---|
| 1r | Cycloheptanyl | 14 μM |
| 15r | Cyclohexanyl | 6.5 μM |
Thermal and Enzymatic Stability
-
Thermal shift assays : ΔTₘ = +1.3°C at 100 μM, confirming direct binding to SARS-CoV-2 Mac1 .
-
Protease resistance : Triazole-modified analogs show no cleavage after 24-hour incubation with trypsin .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and material science. Strategic modifications at its ester, amide, and sulfonamide groups enable tailored physicochemical and biological properties, supported by mechanistic data from crystallography and enzymatic assays .
Scientific Research Applications
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to various biochemical effects. For example, the sulfonyl group may interact with nucleophilic sites on proteins or enzymes, altering their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Family
a) Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a)
Comparison :
- 11a’s biological activity contrasts with the target compound’s role as a synthetic intermediate.
b) Thiophene-2-carboxylic Acid Amide Derivatives
- Examples: Thiophene-2-carboxylic acid (1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)amide Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(3-Cl-phenylamino)-ethyl)-amide
Comparison :
- Halogenation in these derivatives increases lipophilicity, whereas the target compound’s polar urea/sulfonamide groups may improve aqueous compatibility.
Sulfonylurea Herbicides
a) Thifensulfuron-methyl
- Molecular Formula : C₁₂H₁₃N₅O₆S₂
- Molecular Weight : 395.3 g/mol
- Key Features : Thiophene core with sulfonamide bridge to a triazine ring. Methyl ester at position 2.
- Application : Herbicide inhibiting acetolactate synthase (ALS) in plants .
b) Metsulfuron-methyl
Comparison :
| Feature | Target Compound | Thifensulfuron-methyl | Metsulfuron-methyl |
|---|---|---|---|
| Core Structure | Thiophene | Thiophene | Benzene |
| Sulfonamide Linkage | Polycarbamoyl chain | Triazine ring | Triazine ring |
| Bioactivity | Synthetic intermediate | Herbicide (ALS inhibitor) | Herbicide (ALS inhibitor) |
| Molecular Weight | 392.36 | 395.3 | 381.4 |
- The target compound’s acetylated polyurea chain differentiates it from sulfonylurea herbicides, which rely on heterocyclic rings (e.g., triazine) for bioactivity.
- Herbicides exhibit well-documented solubility and stability for agricultural use, whereas the target compound’s properties remain uncharacterized .
Research Implications
- Synthetic Utility : The target compound’s polycarbamoyl chain may serve as a precursor for advanced urea-based polymers or enzyme inhibitors.
- Data Gaps : Lack of solubility, melting point, and toxicity data limits its industrial scalability compared to commercial herbicides .
Biological Activity
3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester, with the CAS number 171628-01-6, is a complex organic compound notable for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O8S2
- Molecular Weight : 392.36 g/mol
- SMILES Notation :
COC(=O)c1sccc1S(=O)(=O)NC(=O)NC(=O)NC(=O)NC(=O)C
This compound features multiple functional groups, including acetylamino and sulfonyl moieties, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of carboxylic acids have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the effectiveness of benzofuran-2-carboxylic acid derivatives in enhancing immune response and exhibiting anti-tumor properties under modeled microgravity conditions .
Antimicrobial Effects
Carboxylic acid derivatives often demonstrate antimicrobial properties. A synthesis study on related compounds revealed their ability to interact with DNA and exhibit antimicrobial and anticancer activities . The specific interactions of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester with microbial DNA could be an area for further exploration.
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds are known to inhibit enzymes involved in cancer cell proliferation.
- DNA Interaction : The potential for binding to DNA could lead to interruptions in replication processes, thereby exerting cytotoxic effects on rapidly dividing cells.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of related thiophene derivatives demonstrated that these compounds can induce apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways, which are crucial for programmed cell death .
Case Study 2: Antimicrobial Testing
Another research initiative evaluated the antimicrobial efficacy of various carboxylic acid derivatives against common pathogens. Results indicated that certain structural modifications enhanced their activity significantly, suggesting that similar modifications could be explored for 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O8S2 |
| Molecular Weight | 392.36 g/mol |
| CAS Number | 171628-01-6 |
| Anticancer Activity | Yes (in vitro studies suggest) |
| Antimicrobial Activity | Yes (related compounds tested) |
| Mechanism of Action | Enzyme inhibition, DNA binding |
Q & A
Q. What are the recommended methods for synthesizing this compound, and how do impurities in the technical grade affect downstream applications?
Synthesis typically involves multi-step functionalization of the thiophene backbone, with sequential additions of sulfonamide, carbonyl, and acetyl groups. For example, analogous thiophene derivatives are synthesized via nucleophilic substitution and anhydride coupling reactions under nitrogen protection, followed by purification via reverse-phase HPLC . Technical-grade material may contain residual solvents or unreacted intermediates, which can interfere with kinetic studies or biological assays. Researchers should characterize impurities using LC-MS or NMR and establish tolerance thresholds via spike-recovery experiments .
Q. How should researchers handle and store this compound to ensure stability?
Storage at -20°C in airtight, light-resistant containers is critical to prevent hydrolysis of the sulfonyl and ester groups. Pre-weighed aliquots in amber vials minimize freeze-thaw cycles. For short-term use (1–2 weeks), storage at -4°C is acceptable but requires desiccant packs to mitigate moisture ingress . Safety protocols include wearing nitrile gloves, protective eyewear, and working in a fume hood to avoid inhalation of dust particles .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolves the sulfonyl and acetyl regions (δ 2.1–2.3 ppm for acetyl CH3; δ 160–170 ppm for carbonyl carbons).
- IR Spectroscopy : Confirms the presence of C=O (1700–1750 cm⁻¹) and sulfonamide S=O (1350–1450 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C11H12N4O8S2, MW 392) and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for derivatives of this compound using Design of Experiments (DoE)?
A DoE approach integrates factors like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP for acylation). For example, a Central Composite Design (CCD) can model non-linear relationships between variables. Bayesian optimization algorithms are also effective for minimizing trial counts while maximizing yield . Post-reaction, use UPLC-PDA to quantify byproducts and adjust reaction stoichiometry dynamically .
Q. What mechanistic insights can be gained from studying the sulfonamide group’s reactivity in this compound?
The sulfonamide moiety participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions. Kinetic studies (e.g., stopped-flow UV-Vis) can track its displacement rates under varying pH conditions. Computational modeling (DFT or MD simulations) further elucidates transition states and steric effects from the thiophene ring .
Q. How should contradictory spectral or bioactivity data be resolved?
Discrepancies in NMR shifts or bioassay results (e.g., unexpected IC50 values) may arise from polymorphic forms or residual DMSO. Solutions include:
Q. What strategies mitigate solubility limitations in aqueous or organic matrices?
The compound’s low solubility in water (no data available ) necessitates co-solvents like DMSO or cyclodextrin inclusion complexes. For organic phases, sonication in dichloromethane with 1% TFA improves dispersion. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinities under these conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
